1-Benzyl-2-(benzyloxy)naphthalene
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Overview
Description
1-Benzyl-2-(benzyloxy)naphthalene is an organic compound with the molecular formula C23H18O. It consists of a naphthalene ring substituted with a benzyloxy group at the second position and a benzyl group at the first position. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(benzyloxy)naphthalene can be synthesized through the Williamson Ether Synthesis. This method involves the deprotonation of an alcohol followed by a reaction with benzyl bromide. The use of sodium hydride (NaH) as a base is common for the deprotonation step . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(benzyloxy)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, NaBH4
Substitution: Benzyl bromide, NaH, benzyl trichloroacetimidate
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Various benzylated products
Scientific Research Applications
1-Benzyl-2-(benzyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized as a sensitizer for thermal paper.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(benzyloxy)naphthalene involves interactions at the molecular level, particularly at the benzylic position. The compound can undergo free radical reactions, nucleophilic substitutions, and other transformations depending on the conditions . The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Benzyloxy-1-naphthaldehyde
- 2-Benzyloxy-3-methoxy-naphthalene
- 2-Benzyloxy-3-hydroxynaphthalene
Comparison: 1-Benzyl-2-(benzyloxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
95391-89-2 |
---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-benzyl-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
InChI Key |
MQKVTKKONGZZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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